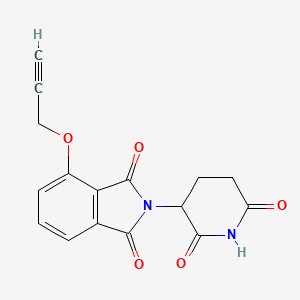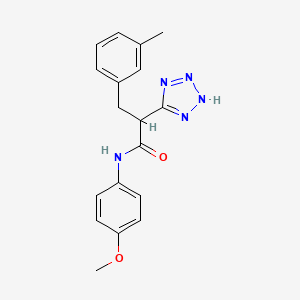
Thalidomide, propargyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
タリドミド-プロパルギルは、タリドミドの誘導体であり、かつては催奇形性で知られていましたが、後に免疫調節作用と抗血管新生作用のために用途が転換されました。 タリドミド-プロパルギルは、特にプロテオライシス標的キメラ(PROTAC)およびその他のタンパク質分解剤の開発において、さまざまな化学的および生物学的用途での有用性を高めるために、プロパルギル基で特異的に修飾されています .
作用機序
タリドミド-プロパルギルは、主に、カリン4リングE3ユビキチンリガーゼ複合体(CRL4)の基質認識レセプターであるセレブロリンに結合することで作用します。この結合は、CRL4セレブロリンに非ネイティブ基質の募集を誘発し、その後のユビキチン化とプロテアソームによる分解につながります。 このメカニズムは、タンパク質分解と治療への応用における役割にとって重要です .
類似化合物:
タリドミド: 免疫調節作用と抗血管新生作用で知られる親化合物。
レナリドミド: 免疫調節効果が向上し、催奇形性が低下した誘導体。
ポマリドミド: 強力な抗癌作用があり、多発性骨髄腫の治療に使用される別の誘導体.
独自性: タリドミド-プロパルギルは、プロパルギル基の存在により、PROTACやその他のタンパク質分解剤の合成において反応性と有用性が向上するため、独自性を持っています。 この修飾により、特定のタンパク質をより効率的に標的化して分解することができ、研究と治療の両方の用途において貴重なツールとなっています .
生化学分析
Biochemical Properties
Thalidomide Propargyl, similar to Thalidomide, is likely to interact with various enzymes, proteins, and other biomolecules. Thalidomide is known to bind to cereblon (CRBN), a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex . This interaction influences the recognition of various ‘neosubstrates’ depending on the shape of the ligand . It is plausible that Thalidomide Propargyl may have similar interactions.
Cellular Effects
Thalidomide has been shown to have immunomodulatory effects, significantly inhibiting the immunologic response and graft immunogenicity . It is possible that Thalidomide Propargyl may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Thalidomide is known to bind to CRBN, leading to changes in gene expression and enzyme activity . Thalidomide Propargyl may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of Thalidomide Propargyl in laboratory settings are yet to be studied. The stability, degradation, and long-term effects on cellular function of Thalidomide have been investigated . Similar studies could provide insights into the temporal effects of Thalidomide Propargyl.
Dosage Effects in Animal Models
Studies on Thalidomide have shown that it can have significant effects at certain dosages . Similar studies on Thalidomide Propargyl could help understand its dosage effects.
Metabolic Pathways
Thalidomide is known to interact with various enzymes and cofactors , and it is plausible that Thalidomide Propargyl may have similar interactions.
Transport and Distribution
The transport and distribution of Thalidomide Propargyl within cells and tissues are yet to be studied. Thalidomide is known to interact with various transporters and binding proteins . Similar studies could provide insights into the transport and distribution of Thalidomide Propargyl.
Subcellular Localization
Thalidomide is known to interact with various compartments or organelles . Similar studies could provide insights into the subcellular localization of Thalidomide Propargyl.
準備方法
合成経路と反応条件: タリドミド-プロパルギルの合成は、通常、タリドミドをプロパルギル基で修飾することを含みます。一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、タリドミドをプロパルギルブロミドでアルキル化することです。 この反応は、通常、ジメチルホルムアミドなどの非プロトン性溶媒中で、完全な転換を確実にするために高温で行われます .
工業生産方法: タリドミド-プロパルギルの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスは、高収率と純度を確保するために、反応条件を厳密に管理する必要があります。 連続フロー反応器と自動化システムの使用は、生産の一貫性と効率を維持するのに役立ちます .
化学反応の分析
反応の種類: タリドミド-プロパルギルは、次のようなさまざまな化学反応を受けます。
酸化: プロパルギル基は、対応するアルデヒドまたはカルボン酸を形成するために酸化される可能性があります。
還元: この化合物は、飽和誘導体を形成するために還元される可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件で使用します。
還元: 水素ガス存在下で、パラジウム担持炭素などの触媒を使用します。
主な生成物: これらの反応から形成される主な生成物には、アルデヒド、カルボン酸、飽和誘導体、およびさまざまな置換化合物が含まれ、これらは使用される特定の反応条件と試薬によって異なります .
4. 科学研究への応用
タリドミド-プロパルギルは、科学研究で幅広い用途を持っています。
科学的研究の応用
Thalidomide-propargyl has a wide range of applications in scientific research:
類似化合物との比較
Thalidomide: The parent compound known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another derivative with potent anti-cancer properties and used in the treatment of multiple myeloma.
Uniqueness: Thalidomide-propargyl is unique due to the presence of the propargyl group, which enhances its reactivity and utility in the synthesis of PROTACs and other protein-degrading agents. This modification allows for more efficient targeting and degradation of specific proteins, making it a valuable tool in both research and therapeutic applications .
特性
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-prop-2-ynoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-2-8-23-11-5-3-4-9-13(11)16(22)18(15(9)21)10-6-7-12(19)17-14(10)20/h1,3-5,10H,6-8H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGQTNDSZFYNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2882379.png)

![4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2882381.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropanesulfonamide](/img/structure/B2882382.png)



![N-[3-[4-(Benzenesulfonyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2882387.png)



![Tert-butyl 5-(6-tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2882397.png)
![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluorobenzenesulfonamide](/img/structure/B2882398.png)

